molecular formula C8H9NS B2366975 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine CAS No. 30433-99-9

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine

Cat. No. B2366975
CAS RN: 30433-99-9
M. Wt: 151.23
InChI Key: HBVBACFEOQYFLI-UHFFFAOYSA-N
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Description

“4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” is a chemical compound with the molecular formula C8H9NS . It is related to the class of compounds known as thienopyridines .


Molecular Structure Analysis

The molecular structure of “4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” includes a thieno[3,2-c]pyridine core with a methyl group attached . The molecular weight of the compound is 151.232 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” are complex and can involve various reagents and conditions . The specific reactions and conditions can vary depending on the desired end product.

Scientific Research Applications

Synthesis of Novel Compounds

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine is used in the synthesis of various novel compounds. For instance, its reaction with acid hydrazides leads to the formation of new dihydro[3,2-c][1,2,4]triazolo[4,3-a]pyridines, which have been explored for their potential applications in chemical research (Ábrányi‐Balogh et al., 2013). Additionally, its involvement in Suzuki and Sonogashira cross-coupling reactions has been studied, highlighting its versatility in organic synthesis.

Role in Inhibiting Nitric Oxide Synthase

Research has demonstrated that certain derivatives of 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine, such as 5-substituted 7-amino-4,5-tetrahydrothieno[2,3-c]pyridines and 6-substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridines, are potent inhibitors of inducible and neuronal nitric oxide synthase. This inhibition can be modulated by varying the substituents, which may have implications for therapeutic research (Beaton et al., 2001).

Antimicrobial Applications

A novel compound synthesized using 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine, namely 5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)methyl)quinolin-8-ol (HTPSMQol), has been found to exhibit higher antimicrobial activity compared to its metal complexes and is comparable to Ciprofloxacin. This suggests its potential use in the development of new antimicrobial agents (Patel et al., 2011).

Catalytic Applications

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine is also involved in catalytic methods that introduce a methyl group onto the aromatic ring. This process, related to hydrogen borrowing, uses feedstock chemicals like methanol and formaldehyde as key reagents. It demonstrates the compound's role in innovative catalytic reactions, contributing to the development of new synthetic methods in organic chemistry (Grozavu et al., 2020).

Future Directions

The future directions for “4-Methyl-6,7-dihydrothieno[3,2-c]pyridine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity . This could lead to the development of new compounds with potential applications in various fields.

properties

IUPAC Name

4-methyl-6,7-dihydrothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-6-7-3-5-10-8(7)2-4-9-6/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVBACFEOQYFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In close analogy to the procedure described above, N-(2-Thiophen-2-yl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
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Synthesis routes and methods II

Procedure details

In close analogy to the procedure described above, 2,2,2-Trifluoro-N-(2-thiophen-2-yl-ethyl)-acetamide is reacted with phosphorus pentoxide to provide the title compound.
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Yield
25%

Synthesis routes and methods III

Procedure details

To 5.70 g (0.0337 mol) of 2-acetylaminoethylthiophene (f-l) was added 157 ml of dry benzene; and while being refluxed, a mixture of 13.80 g (0.09 mol) of phosphorus oxychloride and 63 ml of dry benzene was added dropwise to the solution. After being refluxed for 2 hr., the mixture was cooled with ice, and the reaction solution was poured into 315 g of ice. Under ice-cooling, the mixture was adjusted to pH 10 or more with 48% aqueous NaOH, and the solution was extracted with ether. After being washed with saturated brine, the ether layer was dried over anhydrous sodium sulfate. The solvent was concentrated under reduced pressure to give 4.45 g (Yield : 87.3%) of the objective product, 4-methyl-6, 7-dihydrothieno[3, 2-c]pyridine (g-l) as dark red liquid.
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5.7 g
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157 mL
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13.8 g
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63 mL
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315 g
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